2-amino-2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol
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Overview
Description
2-Amino-2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring This particular compound features a pyrazole ring substituted with a methyl group at the 1 and 5 positions and an aminoethanol group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.
Substitution at the 1 and 5 Positions: The pyrazole ring is then methylated at the 1 and 5 positions using methylating agents such as methyl iodide or dimethyl sulfate.
Introduction of the Aminoethanol Group: The aminoethanol group is introduced through a nucleophilic substitution reaction, where the pyrazole ring is reacted with ethylene oxide in the presence of a strong base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with various electrophiles to form esters, ethers, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction: Typical reducing agents include hydrogen gas, iron, and tin chloride.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as acyl chlorides, alkyl halides, and sulfonating agents.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxylamines, and oximes.
Reduction Products: Amines and amides.
Substitution Products: Esters, ethers, and sulfonates.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: It has shown promise in the development of new therapeutic agents for the treatment of various diseases.
Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-amino-2-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets microbial cell membranes and enzymes involved in cell wall synthesis.
Anticancer Activity: Inhibits enzymes such as kinases and disrupts signaling pathways like the PI3K/Akt/mTOR pathway.
Comparison with Similar Compounds
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid
1,5-Dimethyl-1H-pyrazole-3-amine
3-Amino-1,5-dimethylpyrazole
Properties
Molecular Formula |
C7H13N3O |
---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
2-amino-2-(1,5-dimethylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C7H13N3O/c1-5-3-7(6(8)4-11)9-10(5)2/h3,6,11H,4,8H2,1-2H3 |
InChI Key |
BNIMFEABARQNRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C(CO)N |
Origin of Product |
United States |
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